molecular formula C5H10N4 B1426371 methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine CAS No. 1250355-24-8

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Cat. No.: B1426371
CAS No.: 1250355-24-8
M. Wt: 126.16 g/mol
InChI Key: XFRKAZBZVVTALF-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position (N1) and a methylamine group attached via a methylene linker at the 5-position (C5). This structure combines the aromatic heterocyclic properties of the triazole ring with the basicity of the aliphatic amine, making it a versatile intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-6-3-5-7-4-8-9(5)2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRKAZBZVVTALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and a secondary amine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The triazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or interacting with active sites of enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Methyl[(1-Methyl-1H-1,2,4-Triazol-5-yl)methyl]amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications Reference
This compound C5H9N5 139.16 Simple triazole-amine linker Intermediate for drug design -
(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)methylamine C5H9BrN4 205.06 Bromine substitution at C3 Halogenation chemistry
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride C6H14Cl2N4 213.11 Three-carbon linker; dihydrochloride salt Improved lipophilicity
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C15H14N4 250.30 Aryl substituents; antitumor activity Oncology candidates

Biological Activity

Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The specific substitution pattern on the triazole ring imparts unique chemical reactivity that is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by forming stable complexes. This is facilitated by the nitrogen atoms in the triazole ring that coordinate with metal ions or interact with enzyme active sites.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structure allows it to disrupt microbial growth through various mechanisms, including inhibition of enzyme systems critical for bacterial survival.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have reported effective minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µM)
Staphylococcus aureus< 8
Escherichia coli< 16
Candida albicans< 32

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects on several cancer cell lines. For example:

  • Cell Lines Tested :
    • Human colon adenocarcinoma (HT-29)
    • Human lung adenocarcinoma (A549)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low micromolar range, suggesting significant anticancer potential.

Cell Line IC50 (µM)
HT-2912.5
A54915.0

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited human deacetylase Sirtuin 2 (HDSirt2), a target in cancer therapy. The IC50 value was reported at approximately 92.4 µM against various cancer cell lines .
  • Antimicrobial Screening : In a comparative study of triazole derivatives, this compound exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .
  • Cytotoxicity Assessment : Research indicated that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

What are the optimized synthetic routes for methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine?

The synthesis typically involves nucleophilic substitution or condensation reactions between 1,2,4-triazole derivatives and methylamine precursors. Key steps include:

  • Reaction conditions : Use of aprotic solvents (DMF or DMSO) with bases like NaH or K₂CO₃ to deprotonate intermediates and facilitate alkylation .
  • Temperature control : Reactions are performed under reflux (e.g., 80–120°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization in polar solvents (methanol/water mixtures) yields high-purity products (>95%) .

How is this compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ ~2.5 ppm for triazole-CH₃) and amine protons (δ ~1.8 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z ~140.14 confirm the molecular formula .
  • X-ray crystallography : Resolves bond angles (e.g., N–C–N ~108° in the triazole ring) and confirms planar geometry .

What are the key physicochemical properties of this compound?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to amine and triazole functionalities .
  • Stability : Decomposes under extreme pH (<3 or >10) or prolonged exposure to UV light .
  • Volatility : Low volatility (boiling point ~250°C), making it suitable for solution-phase reactions .

Advanced Research Questions

How can researchers investigate the biological activity of this compound?

Methodological approaches include:

  • Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorometric/colorimetric substrates. IC₅₀ values quantify potency .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like fungal lanosterol demethylase .

How do structural modifications influence its reactivity and bioactivity?

Comparative studies with analogs reveal structure-activity relationships (SAR):

Analog Modification Impact
3-Methyl-1H-1,2,4-triazoleLacks amine side chainReduced solubility and bioactivity
5-Amino-3-methyltriazoleAdditional NH₂ groupEnhanced enzyme inhibition
Methyl[(3-phenyltriazolyl)methyl]amineAromatic substitutionImproved antifungal activity

How to resolve contradictions in reported biological data?

Common strategies include:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Meta-analysis : Cross-reference datasets from independent studies to identify consensus mechanisms .
  • Orthogonal assays : Confirm antimicrobial activity via both MIC assays and time-kill curves .

What computational tools model the electronic properties of this compound?

  • DFT calculations : Gaussian or ORCA software optimize geometry and calculate HOMO/LUMO energies to predict redox behavior .
  • Molecular electrostatic potential (MEP) maps : Visualize nucleophilic/electrophilic sites for reaction planning .

Methodological Best Practices

How to design experiments for studying reaction mechanisms?

  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR spectroscopy to identify intermediates .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace nucleophilic substitution pathways .

What analytical techniques quantify purity and degradation products?

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

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